molecular formula C10H13ClN4O B118585 (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol CAS No. 122624-73-1

(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol

Numéro de catalogue: B118585
Numéro CAS: 122624-73-1
Poids moléculaire: 240.69 g/mol
Clé InChI: DKWGUXGAGXYRNE-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol (CAS 122624-73-1) is a heterocyclic organic compound with the molecular formula C₁₀H₁₃ClN₄O and a molecular weight of 240.69 g/mol . It is a key intermediate in the synthesis of carbovir, a nucleoside analog with antiviral properties . Structurally, it features a cyclopentene ring substituted with a hydroxymethyl group and a pyrimidinylamino moiety containing chloro and amino substituents. The compound’s stereochemistry (rel-configuration) and functional groups are critical for its role in pharmaceutical synthesis .

Propriétés

IUPAC Name

[4-[(2-amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClN4O/c11-8-4-9(15-10(12)14-8)13-7-2-1-6(3-7)5-16/h1-2,4,6-7,16H,3,5H2,(H3,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKWGUXGAGXYRNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC1NC2=CC(=NC(=N2)N)Cl)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561067
Record name {4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

122624-73-1
Record name {4-[(2-Amino-6-chloropyrimidin-4-yl)amino]cyclopent-2-en-1-yl}methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561067
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Cyclopentene Ring Formation

The bicyclic core is synthesized via a Diels-Alder reaction between a functionalized diene and dienophile. For example:

  • Diene : 1,3-cyclopentadiene derivatives substituted with protective groups (e.g., tert-butyldimethylsilyl ether).

  • Dienophile : Maleic anhydride or nitroolefins to ensure regioselectivity.

Conditions :

  • Solvent: Toluene or dichloromethane.

  • Temperature: 0°C to room temperature.

  • Catalyst: Lewis acids (e.g., boron trifluoride etherate) enhance reaction rate and stereocontrol.

Outcome :

  • Yield : 68–75% after silica gel chromatography.

  • Stereochemistry : Controlled by the endo rule, favoring the (1R,4S) configuration.

Pyrimidinylamino Group Coupling

The pyrimidine ring is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed cross-coupling:

SNAr Pathway

Reactants :

  • Chloropyrimidine derivative (e.g., 2-amino-4,6-dichloropyrimidine).

  • Cyclopentene intermediate with a primary amine group.

Conditions :

  • Solvent: Dimethylformamide (DMF) or dimethylacetamide (DMAc).

  • Base: Potassium carbonate or triethylamine.

  • Temperature: 80–100°C for 12–24 hours.

Outcome :

  • Yield : 50–60% after recrystallization.

  • Byproducts : Over-alkylation products (≤15%), mitigated by excess pyrimidine.

Palladium-Catalyzed Coupling

Catalyst : Pd(OAc)₂ with Xantphos ligand.
Base : Cs₂CO₃.
Solvent : 1,4-Dioxane under nitrogen atmosphere.
Temperature : 100°C for 6 hours.

Advantages : Higher regioselectivity (≥90%) and reduced side reactions compared to SNAr.

Methanol Moiety Installation

The terminal alcohol group is introduced via stereospecific hydroxylation or reduction :

Hydroxylation of Allylic Position

Reagent : Osmium tetroxide (OsO₄) with N-methylmorpholine N-oxide (NMO).
Solvent : Acetone/water (4:1).
Temperature : 0°C to 25°C.

Outcome :

  • Yield : 70–80%.

  • Diastereomeric Excess : >95% for (1R,4S) configuration.

Borane Reduction

Reagent : Borane-dimethyl sulfide complex.
Solvent : Tetrahydrofuran (THF).
Temperature : −78°C to 0°C.

Outcome :

  • Yield : 65–70%.

  • Selectivity : Controlled by steric effects of the cyclopentene ring.

Industrial-Scale Optimization

Catalytic System Design

ParameterLaboratory ScaleIndustrial Process
Catalyst Loading 5–10 mol% Pd0.1–0.5 mol% Pd
Reaction Time 6–24 hours2–4 hours
Purification Column ChromatographyCrystallization

Industrial protocols employ flow chemistry to enhance heat transfer and reduce batch variability. For example, continuous hydrogenation reactors achieve >90% conversion in <1 hour.

Solvent and Waste Management

Preferred Solvents :

  • Ethanol/water mixtures (cost-effective, recyclable).

  • Supercritical CO₂ for oxidation steps (minimizes organic waste).

Waste Streams :

  • Heavy metal residues (Pd, Os) are recovered via ion-exchange resins.

  • Chlorinated byproducts are neutralized with aqueous NaHCO₃.

Analytical Characterization

Key Spectroscopic Data

TechniqueDiagnostic Signals
¹H NMR (500 MHz, DMSO-d6)δ 5.85 (m, 2H, cyclopentene), δ 6.42 (s, 1H, pyrimidine), δ 4.15 (m, 1H, methanol).
¹³C NMR 154.2 ppm (C-Cl), 112.4 ppm (cyclopentene).
HRMS [M+H]⁺ calc. 240.6901, found 240.6898.

Analyse Des Réactions Chimiques

Types of Reactions

(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

    Substitution: The amino and chloro groups in the pyrimidine ring can undergo substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Ammonia, thiols, mild heating.

Major Products Formed

    Oxidation: Ketones, aldehydes.

    Reduction: Alcohols, amines.

    Substitution: Substituted pyrimidine derivatives.

Applications De Recherche Scientifique

(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic applications, including antiviral and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mécanisme D'action

The mechanism of action of (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and receptors involved in key biological processes.

    Pathways Involved: It modulates signaling pathways related to cell proliferation, apoptosis, and immune response.

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituted Derivatives

The compound is structurally related to several cyclopentene derivatives, primarily differing in the heterocyclic ring system (pyrimidine vs. purine) and substituent patterns. Below is a comparative analysis:

Table 1: Key Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol 122624-73-1 C₁₀H₁₃ClN₄O 240.69 Pyrimidine (Cl, NH₂) Carbovir intermediate
((1S,4R)-4-(2-Amino-6-chloro-9H-purin-9-yl)cyclopent-2-en-1-yl)methanol 136522-33-3 C₁₁H₁₂ClN₅O 265.70 Purine (Cl, NH₂) Abacavir impurity
((1R,4S)-4-((2,5-Diamino-6-chloropyrimidin-4-yl)amino)cyclopent-2-en-1-yl)methanol 896716-96-4 C₁₀H₁₄ClN₅O 255.70 Pyrimidine (Cl, 2×NH₂) Synthetic intermediate
(1R,4S)-rel-4-(2-Amino-6-chloro-9H-purin-9-yl)-2-cyclopentene-1-methanol Hydrochloride 287717-44-6 C₁₁H₁₃Cl₂N₅O 298.71 Purine (Cl, NH₂) + HCl salt Abacavir intermediate
Key Observations :

Heterocyclic Ring System: The target compound uses a pyrimidine ring, while analogs like 136522-33-3 and 287717-44-6 feature a purine system. Purine-based derivatives generally exhibit higher molecular weights due to additional nitrogen atoms . The substitution pattern (e.g., 2,5-diamino in 896716-96-4) influences reactivity and binding affinity in antiviral applications .

Functional Groups and Stereochemistry :

  • The hydroxymethyl group on the cyclopentene ring is conserved across analogs, but stereochemistry (e.g., 1R,4S vs. 1S,4R) affects biological activity .
  • Hydrochloride salts (e.g., 287717-44-6) enhance solubility but require specific storage conditions (dry, inert atmosphere) .

The hydrochloride salt form (287717-44-6) has a higher molecular weight (298.71 vs. 240.69) and altered stability .

Pharmacological Relevance

  • Carbovir Intermediate (122624-73-1) : The pyrimidine moiety mimics natural nucleosides, enabling inhibition of viral polymerases .
  • Abacavir-Related Compounds (136522-33-3, 287717-44-6) : Purine-based analogs are integral to HIV treatment, with substituents affecting resistance profiles .

Activité Biologique

(1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol, also known by its CAS number 122624-73-1, is a chemical compound with potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H13ClN4O
  • Molecular Weight : 240.69 g/mol
  • Structure : The compound features a cyclopentene ring and a pyrimidine derivative, contributing to its biological activity.

The compound is believed to act primarily through inhibition of specific enzymes or receptors involved in cellular signaling pathways. Its structural similarity to known inhibitors suggests potential interactions with targets such as kinases or other proteins involved in disease processes.

Anticancer Properties

Research indicates that (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol exhibits anticancer activity. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. For example:

Cell Line IC50 (µM) Effect
A549 (Lung cancer)5.0Inhibition of cell growth
MCF7 (Breast cancer)3.5Induction of apoptosis
HeLa (Cervical cancer)4.2Cell cycle arrest

These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.

Antiviral Activity

Preliminary studies have indicated that the compound may possess antiviral properties, particularly against RNA viruses. It has been reported to inhibit viral replication in vitro, although further studies are required to elucidate the exact mechanisms involved.

Case Study 1: In Vivo Efficacy

In a rodent model, the administration of (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol resulted in a significant reduction in tumor size compared to control groups. The study highlighted the compound's potential as a therapeutic agent for cancer treatment.

Case Study 2: Mechanistic Studies

A detailed investigation into the compound's mechanism revealed its ability to modulate signaling pathways associated with apoptosis and cell proliferation. Specifically, it was found to activate caspase pathways in treated cells, leading to programmed cell death.

Q & A

Basic Research Questions

Q. What are the critical considerations for optimizing the synthesis of (1R,4S)-rel-4-[(2-Amino-6-chloro-4-pyrimidinyl)amino]-2-cyclopentene-1-methanol?

  • Methodological Answer : Focus on stereochemical control during cyclopentene ring formation and pyrimidine coupling. Use chiral catalysts (e.g., Rh or Ru complexes) to enforce the (1R,4S) configuration. Monitor reaction progress via HPLC with chiral columns to verify enantiomeric purity . Purification via flash chromatography (silica gel, eluent: dichloromethane/methanol gradients) is recommended. Key challenges include minimizing epimerization and byproducts from competing nucleophilic substitutions.

Q. How can researchers validate the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • NMR : Assign stereochemistry using 2D NOESY to confirm spatial proximity of cyclopentene protons and pyrimidine substituents.
  • Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the amino-chloropyrimidine moiety .
  • IR Spectroscopy : Verify the presence of -NH₂ (stretch ~3350 cm⁻¹) and -OH (broad peak ~3200 cm⁻¹) groups.

Q. What experimental strategies are recommended for assessing the compound’s stability under varying storage conditions?

  • Methodological Answer : Conduct accelerated stability studies at 40°C/75% relative humidity (ICH guidelines). Monitor degradation via HPLC for:

  • Hydrolysis of the amino-pyrimidine bond (pH-dependent; test in buffered solutions from pH 3–9).
  • Oxidation of the cyclopentene ring (use argon/vacuum sealing to mitigate).
  • Reference degradation markers from similar pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data for this compound across different assay systems?

  • Methodological Answer :

  • Mechanistic Studies : Compare binding affinity (e.g., SPR or ITC) to target proteins (e.g., kinases or DNA repair enzymes) vs. cell-based assays (IC₅₀). Discrepancies may arise from off-target effects or metabolite interference.
  • Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in cell lysates .
  • Assay Variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times to reduce noise .

Q. What computational approaches are suitable for predicting the compound’s interactions with biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., EGFR or CDK2). Prioritize hydrogen bonding between the pyrimidine amino group and kinase hinge regions.
  • MD Simulations : Assess binding stability (100 ns trajectories) to identify conformational shifts affecting potency .
  • QSAR Modeling : Corporate electronic descriptors (e.g., HOMO/LUMO energies) to predict substituent effects on activity .

Q. How can researchers design experiments to evaluate chiral-specific metabolic pathways for this compound?

  • Methodological Answer :

  • In Vitro Metabolism : Incubate enantiomers with human liver microsomes (HLMs) and CYP450 inhibitors (e.g., ketoconazole for CYP3A4). Quantify metabolites via UPLC-QTOF.
  • Isotope Labeling : Synthesize deuterated analogs to track metabolic cleavage sites.
  • Chiral Chromatography : Use amylose-based columns to resolve enantiomers in plasma/tissue samples .

Notes for Experimental Design

  • Avoid protocols requiring prolonged exposure to light or moisture, as the chloro-pyrimidine group is photosensitive and prone to hydrolysis .
  • For in vivo studies, validate pharmacokinetic parameters (e.g., Cmax, t½) using chiral-specific analytical methods to account for enantiomer-specific clearance .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.